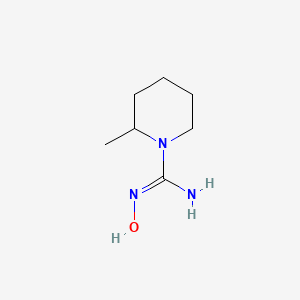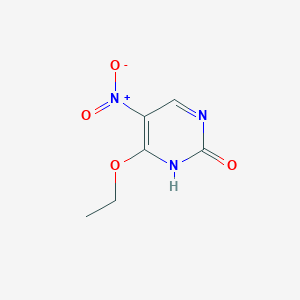
4-Ethoxy-5-nitro-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-nitro-1H-pyrimidin-2-one is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is known for its unique structure, which includes an ethoxy group at the 4-position and a nitro group at the 5-position of the pyrimidin-2-one ring
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one typically involves the nitration of 4-ethoxy-2-pyrimidinone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 5-position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
4-Ethoxy-5-nitro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-nitro-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit enhanced pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethoxy group may also play a role in modulating the compound’s interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-5-nitro-1H-pyrimidin-2-one can be compared with similar compounds such as:
4-Methoxy-5-nitro-1H-pyridin-2-one: This compound has a methoxy group instead of an ethoxy group.
5-Nitro-2-pyrimidinone:
4-Ethoxy-2-pyrimidinone: Lacks the nitro group, making it less reactive in certain chemical reactions compared to this compound.
The presence of both the ethoxy and nitro groups in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C6H7N3O4 |
|---|---|
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
6-ethoxy-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-5-4(9(11)12)3-7-6(10)8-5/h3H,2H2,1H3,(H,7,8,10) |
InChI-Schlüssel |
SMSPPWFGSMPJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NC(=O)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


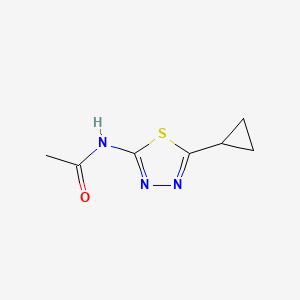
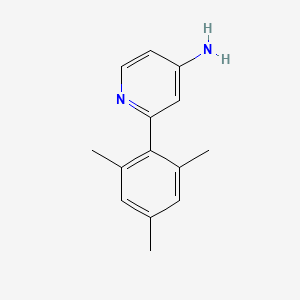
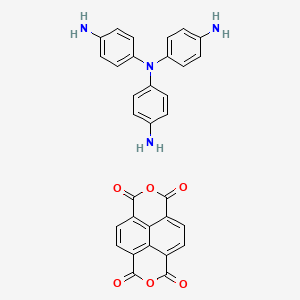


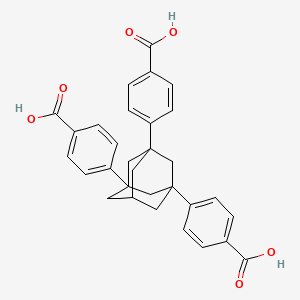
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
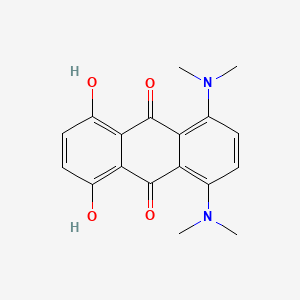
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
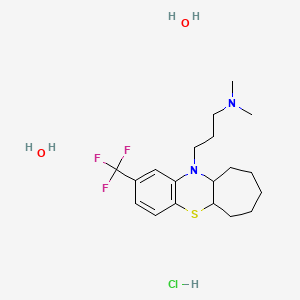

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)

